3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid in ethanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to affect mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This suggests its potential use in cancer therapy by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one hydrochloride: This compound has a similar structure but includes a ketone group, which can alter its reactivity and biological activity.
Spiro[isoquinoline-3(2H),4’-piperidine]: Another related compound with variations in the substitution pattern on the isoquinoline ring.
Uniqueness
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is unique due to its spiro linkage, which imparts rigidity and distinct three-dimensional structure. This can influence its binding to biological targets and its overall chemical reactivity, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C13H18N2 |
---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine] |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-8-15-13(12)6-9-14-10-7-13/h1-4,14-15H,5-10H2 |
InChI-Schlüssel |
SSTCSQVWAMVDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(CCNCC2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.